molecular formula C9H19NO B6605339 2-(2-cyclopentylethoxy)ethan-1-amine CAS No. 883534-24-5

2-(2-cyclopentylethoxy)ethan-1-amine

Cat. No. B6605339
CAS RN: 883534-24-5
M. Wt: 157.25 g/mol
InChI Key: BYGROGMHTLDYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclopentylethoxy)ethan-1-amine, also known as 2-CEE, is a cyclic amine compound found in numerous medicinal and industrial applications. It is a versatile compound that can be used in the synthesis of a wide range of compounds, and has been used in various scientific research applications. In

Scientific Research Applications

2-(2-cyclopentylethoxy)ethan-1-amine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the synthesis of nano-particles. It has also been used in the study of the effects of drugs on the human body, and in the development of new drugs for the treatment of various diseases.

Mechanism of Action

2-(2-cyclopentylethoxy)ethan-1-amine is known to act as an agonist of the muscarinic acetylcholine receptor, which is a type of receptor found in the brain and other parts of the body. It binds to the receptor and activates it, causing various physiological effects, such as increased heart rate, increased respiration, and increased blood pressure.
Biochemical and Physiological Effects
2-(2-cyclopentylethoxy)ethan-1-amine has been found to have a variety of biochemical and physiological effects on the body. It has been found to increase heart rate, respiration, and blood pressure, and to reduce the activity of the central nervous system. It has also been found to increase the release of dopamine in the brain, and to reduce the levels of serotonin in the brain.

Advantages and Limitations for Lab Experiments

2-(2-cyclopentylethoxy)ethan-1-amine has a number of advantages for use in lab experiments. It is highly soluble in water, and is relatively stable, making it easy to work with. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that 2-(2-cyclopentylethoxy)ethan-1-amine can be toxic in high concentrations and should be handled with care.

Future Directions

The potential future directions for 2-(2-cyclopentylethoxy)ethan-1-amine are numerous. It could be used in the development of new drugs for the treatment of various diseases, such as depression and anxiety. Additionally, it could be used in the synthesis of new materials for use in medical devices and diagnostics. Finally, it could be used to study the effects of drugs on the human body and to develop new treatments for various diseases.

Synthesis Methods

2-(2-cyclopentylethoxy)ethan-1-amine can be synthesized through a variety of methods, including the use of Grignard reagents, Wittig reactions, and N-alkylation. The most common method for synthesizing 2-(2-cyclopentylethoxy)ethan-1-amine is the N-alkylation of cyclopentanone with 2-ethoxyethanol in the presence of a base catalyst. This method has been found to produce high yields of 2-(2-cyclopentylethoxy)ethan-1-amine, and is the most commonly used method for its synthesis.

properties

IUPAC Name

2-(2-cyclopentylethoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-6-8-11-7-5-9-3-1-2-4-9/h9H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGROGMHTLDYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopentylethoxy)ethan-1-amine

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